2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline
CAS No.: 1805024-78-5
Cat. No.: VC2961261
Molecular Formula: C8H5BrF5NO
Molecular Weight: 306.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805024-78-5 |
|---|---|
| Molecular Formula | C8H5BrF5NO |
| Molecular Weight | 306.03 g/mol |
| IUPAC Name | 2-bromo-3-(difluoromethoxy)-6-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C8H5BrF5NO/c9-5-4(16-7(10)11)2-1-3(6(5)15)8(12,13)14/h1-2,7H,15H2 |
| Standard InChI Key | JLIKREWBEUATLO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F |
Introduction
Structural Characteristics
The molecular structure of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline features a benzene ring with an amino group (-NH₂) and three additional functional groups strategically positioned around the aromatic core. The structure includes a bromine atom at position 2, a difluoromethoxy group (-OCF₂H) at position 3, and a trifluoromethyl group (-CF₃) at position 6 .
This particular arrangement of substituents creates a unique electronic and steric environment that influences the compound's chemical reactivity and potential applications. The presence of multiple fluorine atoms contributes to the compound's lipophilicity while also affecting its electronic properties. The bromine atom at position 2 provides a reactive site for further functionalization through various cross-coupling reactions commonly used in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline are influenced by its unique structural features, particularly the presence of multiple fluorine atoms and the bromine substituent.
Table 2: Physical and Chemical Properties of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline
The lipophilicity of the compound, as indicated by its calculated XLogP3-AA value of 3.7, suggests moderate lipophilicity, which is important for membrane permeability in biological systems . The presence of multiple fluorine atoms typically enhances metabolic stability by protecting adjacent carbon atoms from oxidative metabolism, a property that makes fluorinated compounds valuable in medicinal chemistry.
Comparison with Similar Compounds
Comparing 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline with structurally related compounds provides insights into the relationship between structure and properties.
Table 3: Comparison of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline | 1805024-78-5 | C₈H₅BrF₅NO | 306.03 g/mol | Reference compound |
| 2-Bromo-3-(trifluoromethyl)aniline | 58458-10-9 | C₇H₅BrF₃N | 240.02 g/mol | Lacks difluoromethoxy group at position 3 |
| 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline | 1807039-77-5 | C₈H₅BrF₅NO | 306.03 g/mol | Trifluoromethyl group at position 4 instead of 6 |
| 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline | 1805520-04-0 | C₈H₅BrF₅NO | 306.03 g/mol | Trifluoromethyl group at position 5 instead of 6 |
| 2-Bromo-6-(trifluoromethyl)aniline | 58458-13-2 | C₇H₅BrF₃N | 240.02 g/mol | Lacks difluoromethoxy group at position 3 |
The positional isomers of 2-Bromo-3-difluoromethoxy-x-(trifluoromethyl)aniline (where x = 4, 5, or 6) share the same molecular formula and weight but differ in the position of the trifluoromethyl group . These subtle structural differences can significantly impact the compounds' chemical reactivity, physical properties, and biological activities .
The absence of the difluoromethoxy group, as in 2-Bromo-3-(trifluoromethyl)aniline and 2-Bromo-6-(trifluoromethyl)aniline, results in a lower molecular weight (240.02 g/mol) and likely different physicochemical properties .
Current Research and Developments
Current research involving fluorinated anilines similar to 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline focuses on several areas:
Structure-Activity Relationship Studies
Structure-activity relationship studies on fluorinated anilines continue to reveal the impact of fluorine substituents on biological activity. These studies inform the design of new compounds with optimized properties for specific applications .
Application in Cross-Coupling Chemistry
The bromine substituent at position 2 makes 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline a potential substrate for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for further functionalization and diversification of the structure .
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